molecular formula C9H9F2NO B6335144 3-(2,4-Difluorophenyl)azetidin-3-ol CAS No. 1388073-15-1

3-(2,4-Difluorophenyl)azetidin-3-ol

Cat. No.: B6335144
CAS No.: 1388073-15-1
M. Wt: 185.17 g/mol
InChI Key: UZKVINDLBDBCLW-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)azetidin-3-ol typically involves the reaction of 2,4-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution to form the azetidine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups in place of the fluorine atoms .

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)azetidin-3-ol is unique due to the presence of both fluorine atoms and the hydroxyl group on the azetidine ring. This combination of functional groups imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(2,4-difluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVINDLBDBCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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